Cas no 1000998-59-3 (BMS-687453)
BMS-687453 structure
Product Name:BMS-687453
N.o CAS:1000998-59-3
MF:C22H21ClN2O6
MW:444.864945173264
MDL:MFCD18251482
CID:833136
PubChem ID:16725047
Update Time:2025-05-20
BMS-687453 Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-4-(6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile
- 2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid
- BMS 687453
- BMS-687453
- 7HA
- AGN-PC-014V8R
- CHEMBL1089501
- DNC010722
- SureCN2742714
- UNII-39TL5L7XDX
- N-[[3-[[2-(4-Chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)glycine
- N-(3-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzyl)-N-(methoxycarbonyl)glycine
- S0170
- 39TL5L7XDX
- CS-5523
- AS-77790
- AC-33201
- MFCD18251482
- DA-48472
- Q27256930
- BCP14808
- 1000998-59-3
- N-(3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine
- SCHEMBL2742714
- {[(3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHOXY}PHENYL)METHYL](METHOXYCARBONYL)AMINO}ACETIC ACID
- 2-([(3-([2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHOXY)PHENYL)METHYL](METHOXYCARBONYL)amino)ACETIC ACID
- AKOS030526188
- Glycine, N-((3-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)phenyl)methyl)-N-(methoxycarbonyl)-
- J-690001
- BMS-687453?
- HY-10678
- 2-{[(3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)methyl](methoxycarbonyl)amino}acetic acid
- EX-A592
- BDBM28800
- Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-
-
- MDL: MFCD18251482
- Inchi: 1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
- Chave InChI: UJIBXDMNCMEJAY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(=C(C)O1)COC1=CC=CC(=C1)CN(C(=O)OC)CC(=O)O
Propriedades Computadas
- Massa Exacta: 444.1088141g/mol
- Massa monoisotópica: 444.1088141g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 10
- Complexidade: 601
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 102Ų
Propriedades Experimentais
- Densidade: 1.342±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: N/A℃
- Ponto de ebulição: 642.7±65.0 °C at 760 mmHg
- Ponto de Flash: 342.5±34.3 °C
- Pressão de vapor: 0.0±2.0 mmHg at 25°C
BMS-687453 Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BMS-687453 Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC9252-100 mg |
BMS-687453 |
1000998-59-3 | >98% | 100mg |
$500.0 | 2022-03-01 | |
| DC Chemicals | DC9252-250 mg |
BMS-687453 |
1000998-59-3 | >98% | 250mg |
$900.0 | 2022-03-01 | |
| DC Chemicals | DC9252-1 g |
BMS-687453 |
1000998-59-3 | >98% | 1g |
$1800.0 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S0170-5mg |
BMS-687453 |
1000998-59-3 | 98.93% | 5mg |
¥2596.23 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S0170-25mg |
BMS-687453 |
1000998-59-3 | 98.93% | 25mg |
¥7854.21 | 2023-09-15 | |
| MedChemExpress | HY-10678-10mM*1mLinDMSO |
BMS-687453 |
1000998-59-3 | 99.04% | 10mM*1mLinDMSO |
¥1210 | 2022-02-25 | |
| MedChemExpress | HY-10678-5mg |
BMS-687453 |
1000998-59-3 | 98.58% | 5mg |
¥990 | 2024-04-21 | |
| MedChemExpress | HY-10678-10mg |
BMS-687453 |
1000998-59-3 | 98.58% | 10mg |
¥1580 | 2024-04-21 | |
| MedChemExpress | HY-10678-25mg |
BMS-687453 |
1000998-59-3 | 98.58% | 25mg |
¥3150 | 2024-04-21 | |
| MedChemExpress | HY-10678-50mg |
BMS-687453 |
1000998-59-3 | 98.58% | 50mg |
¥4880 | 2024-04-21 |
BMS-687453 Literatura Relacionada
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
1000998-59-3 (BMS-687453) Produtos relacionados
- 877606-63-8(Afacifenacin)
- 22365-09-9(10(1H)-Acridinecarboxamide,2,3,4,4a,9,9a-hexahydro-)
- 117086-68-7(1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
- 126347-18-0(Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-(1,2-diphenylethyl)-)
- 145410-51-1(Urea,N-(cyclohexylmethyl)-N'-(2,6-diethylphenyl)-N-(4-phenylcyclohexyl)-, trans-(9CI))
- 16967-72-9(1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl-)
- 124804-56-4(Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[(1-phenylcyclopentyl)methyl]-)
- 79098-75-2(3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one)
- 133825-80-6(Nevanimibe)
- 145410-26-0(Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI))
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente